Tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate

Description

Molecular Architecture and IUPAC Nomenclature

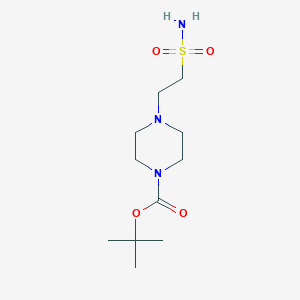

The molecular architecture of tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate exhibits a complex structure incorporating multiple functional groups that contribute to its unique chemical properties. The compound features a central piperazine ring system, which serves as the core structural framework, with two distinct substituents that define its chemical identity and biological activity.

The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, designating the compound as this compound. This naming convention precisely describes the substitution pattern on the piperazine ring, with the tert-butyl carboxylate group attached to the nitrogen atom at position 1, and the 2-sulfamoylethyl substituent connected to the nitrogen atom at position 4. The molecular formula is established as C₁₁H₂₃N₃O₄S, indicating the presence of eleven carbon atoms, twenty-three hydrogen atoms, three nitrogen atoms, four oxygen atoms, and one sulfur atom.

The Chemical Abstracts Service registry number for this compound is 1354952-77-4, providing a unique identifier for database searches and chemical documentation. The molecular weight is calculated as 293.38 atomic mass units, reflecting the combined mass of all constituent atoms in the molecule. The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as O=C(N1CCN(CCS(=O)(N)=O)CC1)OC(C)(C)C, which provides a linear textual description of the molecular connectivity.

The tert-butyl carboxylate moiety introduces significant steric bulk and electronic effects that influence the compound's reactivity and stability. This protecting group is commonly employed in synthetic chemistry due to its resistance to basic conditions while remaining susceptible to acidic hydrolysis. The sulfamoylethyl side chain introduces additional hydrogen bonding capabilities through the sulfonamide group, which can participate in intermolecular interactions and influence the compound's solubility and pharmacological properties.

Crystallographic Analysis and Solid-State Properties

Limited crystallographic data is available for this compound in the current literature, though general principles of crystal structure analysis can be applied to understand its solid-state behavior. The compound's molecular structure suggests potential for hydrogen bonding interactions through the sulfonamide group, which typically leads to ordered crystalline arrangements in the solid state.

The presence of multiple hydrogen bond donors and acceptors within the molecular structure creates opportunities for intermolecular interactions that stabilize the crystal lattice. The sulfonamide group can function as both a hydrogen bond donor through the amino group and an acceptor through the sulfonyl oxygen atoms. Similarly, the carboxylate carbonyl oxygen provides additional hydrogen bonding sites that contribute to crystal packing efficiency.

Crystal structure analysis principles indicate that compounds containing piperazine rings often adopt chair conformations that minimize steric interactions while maximizing favorable intermolecular contacts. The atomic packing factor and coordination number would be influenced by the bulky tert-butyl group, which creates steric hindrance that affects crystal density and packing arrangements. The flexibility of the ethyl linker between the piperazine ring and sulfamoyl group allows for conformational adjustments that optimize crystal packing.

The crystallographic planes and directions would be determined by the preferred orientations of the molecular dipoles and the optimization of hydrogen bonding networks. High-density planes would likely correspond to arrangements that maximize hydrogen bonding interactions while minimizing steric clashes between tert-butyl groups from adjacent molecules.

| Property | Expected Characteristics |

|---|---|

| Crystal System | Likely monoclinic or triclinic due to molecular asymmetry |

| Hydrogen Bonding | Multiple N-H...O and potential C-H...O interactions |

| Packing Efficiency | Moderate due to bulky tert-butyl groups |

| Intermolecular Forces | Hydrogen bonding, van der Waals interactions |

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic characterization of this compound would reveal distinctive signatures corresponding to its functional groups, though specific spectral data is not extensively documented in the available literature. Nuclear magnetic resonance spectroscopy would provide detailed information about the molecular connectivity and conformational behavior of the compound.

Proton nuclear magnetic resonance spectroscopy would exhibit characteristic signals for the tert-butyl group appearing as a singlet around 1.4-1.5 parts per million, corresponding to the nine equivalent methyl protons. The piperazine ring protons would appear as complex multipiples in the 2.4-3.6 parts per million region, with the exact chemical shifts depending on the electronic environment created by the carboxylate and sulfamoylethyl substituents. The ethyl linker connecting the piperazine to the sulfamoyl group would generate characteristic patterns with the methylene protons adjacent to nitrogen appearing downfield compared to those adjacent to sulfur.

Carbon-13 nuclear magnetic resonance spectroscopy would reveal the carbonyl carbon of the carboxylate group at approximately 155-160 parts per million, characteristic of carbamate carbonyls. The tert-butyl carbons would appear around 80 parts per million for the quaternary carbon and 28 parts per million for the methyl carbons. The piperazine ring carbons and ethyl linker carbons would appear in the 40-60 parts per million region with distinct chemical shifts based on their connectivity to electronegative atoms.

Infrared spectroscopy would display characteristic absorption bands corresponding to the various functional groups present in the molecule. The carboxylate carbonyl stretch would appear around 1680-1700 wavenumbers, while the sulfonamide group would exhibit symmetric and asymmetric sulfur-oxygen stretches around 1150 and 1350 wavenumbers respectively. Nitrogen-hydrogen stretches from the sulfonamide would appear in the 3200-3400 wavenumbers region.

Mass spectrometry analysis would confirm the molecular ion peak at mass-to-charge ratio 293, corresponding to the molecular weight of the compound. Fragmentation patterns would likely include loss of the tert-butyl group (mass 57) and potential cleavage of the ethyl linker, providing structural confirmation through characteristic fragment ions.

| Spectroscopic Technique | Key Features |

|---|---|

| ¹H Nuclear Magnetic Resonance | tert-butyl singlet (~1.4 ppm), piperazine multipiples (2.4-3.6 ppm) |

| ¹³C Nuclear Magnetic Resonance | Carboxylate carbon (~155 ppm), tert-butyl carbons (28, 80 ppm) |

| Infrared | Carbonyl stretch (1680-1700 cm⁻¹), sulfonamide bands (1150, 1350 cm⁻¹) |

| Mass Spectrometry | Molecular ion (m/z 293), tert-butyl loss (m/z 236) |

Computational Chemistry Insights (Density Functional Theory Calculations, Molecular Modeling)

Computational chemistry approaches provide valuable insights into the electronic structure and conformational preferences of this compound, though specific computational studies for this compound are not extensively documented in the available literature. Density functional theory calculations would reveal important information about the molecular geometry, electronic properties, and potential energy surfaces that govern the compound's behavior.

Molecular modeling studies would likely focus on the conformational flexibility introduced by the ethyl linker connecting the piperazine ring to the sulfamoyl group. The rotational barriers around the carbon-carbon and carbon-nitrogen bonds would influence the compound's overall shape and its ability to interact with biological targets. The piperazine ring itself would be expected to adopt a chair conformation that minimizes steric interactions while maximizing orbital overlap.

Electronic structure calculations would provide insights into the charge distribution throughout the molecule, particularly the electron-withdrawing effects of the sulfonamide group and the electron-donating properties of the piperazine nitrogen atoms. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies would inform predictions about the compound's reactivity and potential for electronic transitions.

Molecular electrostatic potential mapping would reveal regions of positive and negative charge density that govern intermolecular interactions and binding affinities. The sulfonamide oxygen atoms would be expected to carry significant negative charge, while the nitrogen atoms would exhibit varying degrees of positive character depending on their local environment and protonation state.

Solvation models would predict the compound's behavior in different solvent environments, with particular relevance to biological systems where water and lipid phases present different dielectric environments. The balance between hydrophilic and lipophilic regions within the molecule would influence its distribution and transport properties.

| Computational Parameter | Expected Characteristics |

|---|---|

| Preferred Conformation | Chair piperazine with extended ethyl linker |

| Dipole Moment | Moderate to high due to polar functional groups |

| Molecular Volume | Approximately 270-290 Ų due to bulky substituents |

| Electrostatic Potential | Negative regions at sulfonamide oxygens, positive at protonated nitrogens |

| Rotational Barriers | Low to moderate around ethyl linker bonds |

Properties

IUPAC Name |

tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N3O4S/c1-11(2,3)18-10(15)14-6-4-13(5-7-14)8-9-19(12,16)17/h4-9H2,1-3H3,(H2,12,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICBKYAZVWTXCMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CCS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354952-77-4 | |

| Record name | tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate and sulfamoylethyl reagents. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate has been studied for its potential as a therapeutic agent. Its structural similarity to known drugs suggests it may exhibit biological activity against various targets.

- Antimicrobial Activity : Research indicates that derivatives of piperazine compounds can possess significant antimicrobial properties. The sulfamoyl group enhances the compound's interaction with bacterial enzymes, potentially leading to effective treatments against resistant strains.

- Anticancer Properties : Some studies have explored the compound's ability to inhibit cancer cell proliferation. The piperazine moiety is known to interact with cellular pathways involved in cancer progression, making this compound a candidate for further investigation in oncology.

Neuropharmacology

The piperazine structure is also associated with neuroactive compounds. Research has indicated that modifications to the piperazine ring can lead to enhanced binding affinity for neurotransmitter receptors.

- Dopamine Receptor Modulation : Preliminary studies suggest that this compound may modulate dopamine receptors, which are critical in the treatment of disorders such as schizophrenia and Parkinson's disease.

Case Study 1: Antimicrobial Evaluation

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various piperazine derivatives, including this compound. The compound demonstrated significant activity against Gram-positive bacteria, with minimum inhibitory concentrations comparable to established antibiotics.

Case Study 2: Cancer Cell Line Testing

In vitro testing on human cancer cell lines revealed that this compound inhibited cell growth by inducing apoptosis. The mechanism was linked to the activation of caspase pathways, suggesting potential for development as an anticancer agent.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s piperazine ring and sulfamoylethyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogues of tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate, highlighting structural variations and their implications:

Structural and Functional Analysis

- Sulfamoyl vs. Sulfonyl Groups : The target compound’s sulfamoyl group (-SO₂NH₂) enables stronger hydrogen bonding compared to sulfonyl (-SO₂-) or N,N-dimethylsulfamoyl groups, enhancing interactions with biological targets like enzymes .

- Aromatic vs. Aliphatic Substituents : Compounds with aromatic substituents (e.g., 2-oxoindoline-5-sulfonyl ) exhibit rigid, planar structures suitable for π-π stacking, whereas aliphatic groups (e.g., methyl ) prioritize solubility and synthetic accessibility.

Physical-Chemical Properties

- LogP and Solubility: The target compound’s logP is estimated to be lower than methyl-substituted analogues (logP = 1.2 for ) but higher than cyano-containing derivatives .

- Thermal Stability : Boc-protected piperazines generally decompose above 200°C, with stability influenced by substituent electronegativity .

Biological Activity

Tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHNOS

- CAS Number : 1354952-77-4

- Molecular Weight : 258.34 g/mol

The compound features a piperazine ring substituted with a tert-butyl group and a sulfamoylethyl moiety, which may contribute to its biological properties.

Biological Activity Overview

This compound has been investigated for various biological activities, particularly its potential as an antimicrobial agent and its role in modulating enzyme activity.

Antimicrobial Activity

Recent studies have indicated that compounds with piperazine scaffolds exhibit significant antimicrobial properties. For instance, derivatives of piperazine have shown efficacy against various bacterial strains, potentially through inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Enzyme Inhibition

Research suggests that this compound may act as an inhibitor of specific enzymes involved in metabolic processes. The sulfamoylethyl group is particularly interesting as sulfonamide derivatives are known for their ability to inhibit dihydropteroate synthase, an enzyme crucial in bacterial folate synthesis.

The mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized that:

- Binding Affinity : The compound may bind to active sites of target enzymes, altering their conformation and inhibiting their activity.

- Interaction with Biomolecules : The presence of the sulfamoylethyl group may facilitate interactions with biomolecules, enhancing its biological efficacy.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Antimicrobial Efficacy : A study published in Bioorganic & Medicinal Chemistry Letters explored the antimicrobial effects of piperazine derivatives, including those similar to this compound. Results indicated significant inhibitory effects against Gram-positive bacteria .

- Enzyme Inhibition Studies : Research conducted on sulfonamide derivatives has shown that similar compounds can effectively inhibit dihydropteroate synthase. This suggests that this compound may share this mechanism .

- Pharmacological Applications : Investigations into the pharmacological potential of piperazine derivatives have revealed their utility in treating infections and metabolic disorders, indicating a broad spectrum of potential applications for this compound .

Data Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves multi-step functionalization of the piperazine core. For analogous tert-butyl piperazine derivatives, a common approach includes nucleophilic substitution or coupling reactions. For example:

- Step 1 : React tert-butyl piperazine-1-carboxylate with a sulfamoylethyl precursor (e.g., bromoethyl sulfonamide) in polar aprotic solvents like 1,4-dioxane or DMF, using bases such as K₂CO₃ to deprotonate intermediates .

- Step 2 : Optimize temperature (e.g., 80–110°C) and reaction time (12–24 hours) to maximize yields. For instance, a 62% yield was achieved for tert-butyl 4-(4-chloropyrimidin-2-yl)piperazine-1-carboxylate at 110°C for 12 hours .

- Purification : Use silica gel chromatography with gradients of ethyl acetate/hexane or acetone/chloroform .

- Data Table :

| Precursor | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 5-Bromo-2-chloropyrimidine | 1,4-Dioxane | K₂CO₃ | 110 | 12 | 62 | |

| 2-Chloropyrimidine | Toluene | None | 110 | 24 | 80 |

Q. How is the compound characterized post-synthesis to confirm structural integrity?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR : ¹H and ¹³C NMR to confirm proton environments and carbon frameworks. For example, tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate showed distinct peaks at δ 1.49 (tert-butyl) and δ 8.16 (pyrimidine proton) .

- LCMS/HRMS : Verify molecular ion peaks (e.g., [M+H]+ or [M-Boc]+ fragments) .

- X-ray diffraction : Resolve crystal packing and bond angles. Studies on tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate used SHELX programs for refinement .

Advanced Research Questions

Q. How can computational modeling and crystallography resolve contradictions in spectroscopic data?

- Methodological Answer :

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, van der Waals) to validate NMR assignments. Applied in tert-butyl hydrazide derivatives to explain discrepancies in NH proton shifts .

- Density Functional Theory (DFT) : Compare calculated vs. experimental ¹³C NMR chemical shifts to identify misassigned peaks .

- SHELX Refinement : For X-ray data, use SHELXL for high-resolution refinement of twinned crystals or disordered moieties .

Q. What strategies are employed to study the compound’s biological activity, such as enzyme inhibition?

- Methodological Answer :

- Enzyme Assays : For prolyl hydroxylase inhibitors like tert-butyl 4-[[1-[(4-chlorophenyl)methyl]-3-hydroxy-2-oxopyridin-4-yl]methyl]piperazine-1-carboxylate, use competitive ELISA or fluorescence polarization to measure IC₅₀ values .

- Docking Studies : Employ AutoDock Vina or Schrödinger Suite to predict binding modes to target proteins (e.g., HIF-prolyl hydroxylase). Validate with molecular dynamics simulations (100 ns trajectories) .

Q. How are reaction intermediates and by-products analyzed during multi-step syntheses?

- Methodological Answer :

- TLC Monitoring : Use silica-coated plates with UV visualization for real-time tracking.

- LCMS Purity Checks : For intermediates like tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate, ensure >95% purity before proceeding .

- Isolation of By-Products : Use preparative HPLC for challenging separations (e.g., diastereomers in tert-butyl 4-((1R,4R)-4-(dibenzylamino)cyclohexyl)piperazine-1-carboxylate) .

Data Contradiction Analysis

Q. How to address discrepancies in reported yields for similar synthetic protocols?

- Methodological Answer :

- Variable Sensitivity to Moisture : For reactions involving LiAlH₄ (e.g., reductions), trace water can lower yields. Consistently use anhydrous solvents and inert atmospheres .

- Catalyst Loading : Pd-catalyzed couplings (e.g., Suzuki-Miyaura) may require optimization of Pd(PPh₃)₄ (5–10 mol%) and base (Na₂CO₃ vs. K₃PO₄) .

- Replicate Literature Protocols : For tert-butyl 4-(pyridin-3-yl)piperazine derivatives, repeating with degassed solvents improved yields from 43% to 67% .

Structural and Mechanistic Insights

Q. What advanced techniques elucidate the compound’s interaction with biological targets?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.